[(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
[(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with a cyclopentyl oxadiazole and a methylpyrazole group
Properties
IUPAC Name |
[(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-21-7-13(6-18-21)15-9-22(8-14(15)11-23)10-16-19-17(20-24-16)12-4-2-3-5-12/h6-7,12,14-15,23H,2-5,8-11H2,1H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOCLBAVODBRSG-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)CC3=NC(=NO3)C4CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NC(=NO3)C4CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multiple steps:
Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Oxadiazole Group: The 1,2,4-oxadiazole ring is often formed via a cyclization reaction between a nitrile and a hydroxylamine derivative.
Attachment of the Cyclopentyl Group: This step involves the alkylation of the oxadiazole ring with a cyclopentyl halide.
Formation of the Methylpyrazole Group: The pyrazole ring is typically synthesized through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Final Assembly: The final compound is assembled by linking the pyrrolidine core with the oxadiazole and pyrazole groups through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The methyl group on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride) can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: It may interact with biological receptors, making it useful in drug discovery.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects in treating various diseases.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which [(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
[(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine]: Similar in structure but with different substituents, leading to different chemical properties and biological activities.
[(3S,4R)-4-(4-chlorophenyl)-3-hydroxymethyl-1-methylpiperidine]: Another structurally related compound with potential differences in reactivity and application.
Uniqueness
[(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is unique due to its combination of a pyrrolidine core with both an oxadiazole and a pyrazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of [(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
